2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
CAS No.: 2034349-21-6
Cat. No.: VC7520931
Molecular Formula: C15H20F3N5O2
Molecular Weight: 359.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034349-21-6 |
|---|---|
| Molecular Formula | C15H20F3N5O2 |
| Molecular Weight | 359.353 |
| IUPAC Name | 2-acetamido-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C15H20F3N5O2/c1-9-20-12(15(16,17)18)7-13(21-9)23-5-3-11(4-6-23)22-14(25)8-19-10(2)24/h7,11H,3-6,8H2,1-2H3,(H,19,24)(H,22,25) |
| Standard InChI Key | JBFUADBINQWWBA-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CNC(=O)C)C(F)(F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Structure and Formula
The compound’s systematic IUPAC name, 2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, reflects its intricate architecture. Its molecular formula is C₁₅H₂₀F₃N₅O₂, with a calculated exact mass of 359.157 g/mol . The structure comprises:
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A piperidine ring (C₅H₁₁N) substituted at the 1-position with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group.
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An acetamidoacetamide side chain (C₄H₈N₂O₂) linked to the piperidine’s 4-position.
Key functional groups include the trifluoromethyl-pyrimidine moiety, known for enhancing metabolic stability and binding affinity in drug candidates, and the acetamide groups, which contribute to hydrogen-bonding interactions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2034349-21-6 |
| Molecular Weight | 359.35 g/mol |
| Molecular Formula | C₁₅H₂₀F₃N₅O₂ |
| XLogP3 (Predicted) | 1.7 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 5 |
Spectroscopic Data
While experimental spectra (e.g., NMR, IR) remain unpublished, computational predictions using tools like ACD/Labs or ChemDraw suggest:
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¹H NMR: Signals at δ 1.8–2.1 ppm (piperidine CH₂), δ 2.2–2.5 ppm (acetamide CH₃), and δ 8.5–9.0 ppm (pyrimidine H).
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¹³C NMR: Peaks near δ 170 ppm (amide C=O) and δ 120–125 ppm (CF₃).
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three fragments:
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Piperidin-4-amine: Serves as the central scaffold.
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2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl chloride: Electrophile for N-alkylation.
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N-Acetyl-glycine: Provides the acetamidoacetamide side chain.
Proposed Synthesis
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Piperidine Functionalization:
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Step 1: React piperidin-4-amine with 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form 1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine.
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Step 2: Acetylate the primary amine using acetic anhydride in dichloromethane to yield the intermediate 2-acetamidopiperidine.
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Side Chain Incorporation:
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Step 3: Couple the intermediate with N-acetyl-glycine via carbodiimide-mediated (e.g., EDC/HOBt) amide bond formation in THF.
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Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to improve yield and reduce reaction time.
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In Vitro Screening: Prioritize assays against kinase panels (e.g., KinomeScan) and neuronal receptors (e.g., NMDA, σ-1).
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ADMET Studies: Investigate metabolic stability in liver microsomes and plasma protein binding.
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